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Compound of Interest

Compound Name: ARN14686

Cat. No.: B8074765 Get Quote

A comparative analysis of ARN14686 with other Fatty Acid Amide Hydrolase (FAAH) inhibitors

is not possible at this time due to the absence of publicly available scientific literature and data

for a compound with this specific designation. Extensive searches for "ARN14686" have not

yielded any information regarding its chemical structure, mechanism of action, or biological

activity.

However, related compounds from an "ARN" series of FAAH inhibitors developed at the Istituto

Italiano di Tecnologia have been mentioned in the literature, such as ARN14633, a novel

analog of the well-characterized FAAH inhibitor URB597 with improved oral bioavailability.[1]

Another compound, ARN15381, has been described as a multi-target FAAH inhibitor and

dopamine D3 receptor partial agonist.[2] Unfortunately, specific quantitative data required for a

comprehensive comparative analysis of these "ARN" series compounds are not readily

available.

Therefore, this guide will provide a comparative analysis of three well-documented FAAH

inhibitors with distinct profiles: the irreversible inhibitor URB597, the highly selective irreversible

inhibitor PF-3845, and the reversible inhibitor OL-135. This analysis is intended to provide

researchers, scientists, and drug development professionals with a valuable reference for

understanding the landscape of FAAH inhibition.

Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme of the endocannabinoid system

responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other
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related fatty acid amides.[3] By inhibiting FAAH, the levels of these endogenous signaling lipids

are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and

other cellular targets. This modulation of the endocannabinoid system holds therapeutic

promise for a variety of conditions, including pain, inflammation, anxiety, and

neurodegenerative diseases.

Quantitative Comparison of FAAH Inhibitors
The following table summarizes the in vitro potency of URB597, PF-3845, and OL-135 against

FAAH. The data is presented as IC50 (half-maximal inhibitory concentration) and/or Ki

(inhibition constant) values, which are key indicators of a compound's inhibitory efficacy.

Compound
Type of
Inhibition

Target IC50 Ki Reference

URB597 Irreversible
Rat Brain

FAAH
4.6 nM 2.0 µM [4][5]

Human Liver

FAAH
~5 nM - [5]

PF-3845 Irreversible Human FAAH 7.2 nM 0.23 µM [6]

Rat FAAH 7.4 nM - [6]

OL-135 Reversible
Rat Brain

FAAH
4.7 nM 4.7 nM [7]

Mechanism of Action and Signaling Pathway
FAAH inhibitors prevent the hydrolysis of anandamide (AEA) and other fatty acid amides into

arachidonic acid and ethanolamine. This leads to an accumulation of AEA in the synaptic cleft,

thereby enhancing its signaling through cannabinoid receptors, primarily CB1 receptors on

presynaptic neurons. This enhanced retrograde signaling results in the inhibition of

neurotransmitter release, leading to various physiological effects, including analgesia and

anxiolysis.

Below is a diagram illustrating the signaling pathway affected by FAAH inhibitors.
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Caption: Signaling pathway enhanced by FAAH inhibitors.

Experimental Protocols
In Vitro FAAH Inhibition Assay
A common method to determine the inhibitory potency of compounds against FAAH is a

fluorescence-based assay.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-

methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the

highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is

directly proportional to FAAH activity. In the presence of an inhibitor, the rate of AMC production

is reduced.

Protocol Outline:
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Reagents: Recombinant human or rat FAAH, AAMCA substrate, assay buffer (e.g., 50 mM

Tris-HCl, pH 9.0, 1 mM EDTA), test compounds, and a known FAAH inhibitor as a positive

control (e.g., URB597).

Procedure:

Dispense test compounds at various concentrations into a 384-well microplate.

Add the FAAH enzyme solution to each well and incubate to allow for compound-enzyme

interaction.

Initiate the reaction by adding the AAMCA substrate solution.

Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically

over a set period.

Data Analysis:

Calculate the rate of reaction for each concentration of the test compound.

Determine the percent inhibition relative to the vehicle control.

Plot the percent inhibition against the logarithm of the compound concentration to

determine the IC50 value.

Below is a workflow diagram for a typical high-throughput screening (HTS) assay for FAAH

inhibitors.
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Caption: High-throughput screening workflow for FAAH inhibitors.
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In Vivo Efficacy Models
The in vivo efficacy of FAAH inhibitors is often evaluated in rodent models of pain and anxiety.

Inflammatory Pain Model (e.g., Carrageenan-induced paw edema):

Induction: Inject carrageenan into the plantar surface of a rat's hind paw to induce

inflammation and hyperalgesia.

Treatment: Administer the FAAH inhibitor (e.g., intraperitoneally) at different doses.

Assessment: Measure paw volume (plethysmometry) and pain sensitivity (e.g., von Frey

filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia) at various time

points after treatment.

Outcome: A reduction in paw edema and an increase in pain thresholds indicate analgesic

and anti-inflammatory effects. For example, URB597 has been shown to reduce both

mechanical allodynia and thermal hyperalgesia in this model.[7]

Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

Induction: Surgically ligate the sciatic nerve in a rat to induce neuropathic pain.

Treatment: Administer the FAAH inhibitor.

Assessment: Measure mechanical and thermal hypersensitivity as described above.

Outcome: An attenuation of pain behaviors suggests efficacy in treating neuropathic pain.

Comparative Summary of Key FAAH Inhibitors
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Feature URB597 PF-3845 OL-135

Mechanism

Irreversible, covalent

carbamylation of the

catalytic serine.[4]

Irreversible, covalent

carbamylation of the

catalytic serine.[4]

Reversible,

competitive inhibitor.

[7]

Selectivity

Highly selective for

FAAH in the brain, but

can inhibit other

serine hydrolases in

peripheral tissues.[4]

Exceptionally high

selectivity for FAAH

over other serine

hydrolases, both

centrally and

peripherally.[4]

Good selectivity for

FAAH over other

serine hydrolases.[7]

In Vivo Efficacy

Analgesic in models of

inflammatory and

neuropathic pain;

anxiolytic-like effects.

[7]

Potent and long-

lasting analgesic

effects in models of

inflammatory pain.[4]

Analgesic effects in

various pain models,

but with a shorter

duration of action

compared to

irreversible inhibitors.

[7]

Pharmacokinetics Orally bioavailable.

Orally bioavailable

with sustained target

engagement.

Shorter in vivo half-life

compared to

irreversible inhibitors.

Key Advantage
Well-characterized

reference compound.

High selectivity and

sustained in vivo

activity.

Reversible

mechanism may offer

a different safety

profile.

Potential Limitation
Off-target effects in

peripheral tissues.

Irreversible inhibition

may raise long-term

safety considerations.

Shorter duration of

action may require

more frequent dosing.

Conclusion
The inhibition of FAAH presents a compelling therapeutic strategy for a range of disorders.

While the specific compound ARN14686 remains uncharacterized in the public domain, the

study of well-known FAAH inhibitors such as URB597, PF-3845, and OL-135 provides a strong
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foundation for understanding the potential and challenges of this therapeutic approach. These

compounds, with their distinct mechanisms and selectivity profiles, offer valuable tools for

researchers and a basis for the development of future FAAH-targeted therapeutics. The "ARN"

series of compounds from the Istituto Italiano di Tecnologia may represent a new generation of

FAAH inhibitors, and future publications are awaited to fully characterize their properties and

potential.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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